molecular formula C17H17NO3 B5041167 5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one

5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one

Cat. No.: B5041167
M. Wt: 283.32 g/mol
InChI Key: WQERMCPMDIEZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one is an organic compound that features a furan ring, a methoxyaniline group, and a cyclohexenone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Methoxyaniline Group: This can be achieved by reacting aniline derivatives with appropriate reagents to introduce the methoxy group.

    Cyclohexenone Formation: The final step involves the formation of the cyclohexenone ring, which can be done through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy group.

    Reduction: Reduction reactions could target the cyclohexenone moiety, converting it to a cyclohexanol derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.

    Substitution: Halogenating agents, acids, or bases might be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the furan ring and the methoxyaniline group might contribute to these biological properties.

Medicine

In medicine, such compounds could be investigated for their potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The furan ring and methoxyaniline group might play crucial roles in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-3-(4-hydroxyanilino)cyclohex-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    5-(Thiophen-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohexan-1-one: Similar structure but with a fully saturated cyclohexane ring.

Uniqueness

The unique combination of the furan ring, methoxyaniline group, and cyclohexenone moiety in 5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one might confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-16-6-4-13(5-7-16)18-14-9-12(10-15(19)11-14)17-3-2-8-21-17/h2-8,11-12,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQERMCPMDIEZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.